molecular formula C14H10BrNO B13991547 4-(4-Bromo-3-methylphenoxy)benzonitrile

4-(4-Bromo-3-methylphenoxy)benzonitrile

Cat. No.: B13991547
M. Wt: 288.14 g/mol
InChI Key: WNQAVBNUBNMZCM-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methylphenoxy)benzonitrile is an organic compound with the molecular formula C14H10BrNO It is a derivative of benzonitrile, where the phenyl ring is substituted with a bromo group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methylphenoxy)benzonitrile typically involves the reaction of 4-bromo-3-methylphenol with 4-cyanophenol in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylphenoxy)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The nitrile group can be reduced to form an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 4-(4-substituted-3-methylphenoxy)benzonitrile derivatives.

    Oxidation Reactions: Products include 4-(4-bromo-3-carboxyphenoxy)benzonitrile or 4-(4-bromo-3-formylphenoxy)benzonitrile.

    Reduction Reactions: Products include 4-(4-bromo-3-methylphenoxy)benzylamine.

Scientific Research Applications

4-(4-Bromo-3-methylphenoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenoxy)benzonitrile involves its interaction with specific molecular targets. The bromo and nitrile groups are key functional groups that can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological targets such as enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-3-methylphenoxy)benzonitrile is unique due to the presence of both a bromo and a nitrile group on the phenyl ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The compound’s versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

4-(4-bromo-3-methylphenoxy)benzonitrile

InChI

InChI=1S/C14H10BrNO/c1-10-8-13(6-7-14(10)15)17-12-4-2-11(9-16)3-5-12/h2-8H,1H3

InChI Key

WNQAVBNUBNMZCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)Br

Origin of Product

United States

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